molecular formula C15H17FN2O3 B7110325 N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide

N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide

Cat. No.: B7110325
M. Wt: 292.30 g/mol
InChI Key: WBISRIDNOPJWKA-UHFFFAOYSA-N
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Description

N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluoro-substituted indole ring, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-4-21-18(9(2)3)15(20)14(19)12-8-17-13-7-10(16)5-6-11(12)13/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBISRIDNOPJWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON(C(C)C)C(=O)C(=O)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide typically involves several key steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated with ethyl chloroacetate to introduce the ethoxy group.

    Amidation: Finally, the compound is subjected to amidation with isopropylamine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its fluoro-substituted indole ring is particularly useful in probing the interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its chemical stability and reactivity make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
  • N-ethoxy-2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide
  • N-ethoxy-2-(6-chloro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide

Uniqueness

N-ethoxy-2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide is unique due to the specific positioning of the fluoro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.

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